N,N-bis[(4-methoxy-1-naphthyl)methyl]-2-phenylethanamine
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Description
“N,N-bis[(4-methoxy-1-naphthyl)methyl]-2-phenylethanamine” is a complex organic compound. It contains two methoxy-naphthyl groups attached to a central ethanamine moiety, which is also attached to a phenyl group . The presence of the methoxy-naphthyl groups suggests that this compound might have interesting optical properties, as naphthalene derivatives are often used in dyes and pigments .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and the ethanamine moiety . The exact structure would depend on the specific arrangement and bonding of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature . Its solubility would depend on the specific arrangement of the methoxy and amino groups .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N,N-bis[(4-methoxynaphthalen-1-yl)methyl]-2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31NO2/c1-34-31-18-16-25(27-12-6-8-14-29(27)31)22-33(21-20-24-10-4-3-5-11-24)23-26-17-19-32(35-2)30-15-9-7-13-28(26)30/h3-19H,20-23H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUZOESHJVOFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN(CCC3=CC=CC=C3)CC4=CC=C(C5=CC=CC=C45)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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